
Crystal structure of n-Butyl 3,5-dinitrobenzoate.

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Butyl 3,5-dinitrobenzoate

Cat. No.: B12661045 Get Quote

An In-depth Technical Guide to the Crystal Structure of n-Butyl 3,5-dinitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of the crystal structure of n-Butyl 3,5-
dinitrobenzoate, an organic compound of interest for its biological activities and applications in

chemical analysis. The guide details the experimental procedures for synthesis and

crystallization, presents a thorough examination of the crystallographic data, and discusses the

key structural features of the molecule, including its conformation and intermolecular

interactions. This document is intended to serve as a valuable resource for researchers in

crystallography, medicinal chemistry, and materials science.

Introduction
The derivatives of 3,5-dinitrobenzoic acid are a class of compounds that have garnered

significant attention in various scientific fields. They are recognized for their potential biological

activities, including promising anti-creatinine effects and their use as radiation sensitizers in

cancer therapy[1][2]. Furthermore, some synthetic dinitrobenzoate compounds have proven

useful in DNA and oligosaccharide synthesis[1][2]. The esterification of 3,5-dinitrobenzoic acid

with alcohols is a classic method for the identification and characterization of unknown

alcohols, as the resulting esters are often highly crystalline with sharp, well-defined melting

points[3][4].
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A thorough understanding of the three-dimensional structure of these compounds at the atomic

level is crucial for elucidating structure-activity relationships and for the rational design of new

molecules with tailored properties. X-ray crystallography is the most powerful technique for

determining the precise arrangement of atoms in a crystal, providing invaluable information on

bond lengths, bond angles, and intermolecular interactions.

This guide focuses on the crystal structure of n-butyl 3,5-dinitrobenzoate (C₁₁H₁₂N₂O₆). We

will delve into the experimental methodology for obtaining single crystals suitable for X-ray

diffraction analysis and present a detailed interpretation of the resulting structural data. The

insights gained from this analysis contribute to the broader understanding of the solid-state

behavior of dinitrobenzoate esters and can inform future research in drug development and

materials science.

Experimental Methodology
The determination of the crystal structure of n-butyl 3,5-dinitrobenzoate involves a multi-step

process encompassing synthesis, crystallization, and X-ray diffraction data collection and

analysis. The protocols described herein are designed to be self-validating, ensuring the

reproducibility and accuracy of the results.

Synthesis and Crystallization
The synthesis of n-butyl 3,5-dinitrobenzoate is typically achieved through the esterification of

3,5-dinitrobenzoic acid with n-butanol. A common and effective method involves the conversion

of the carboxylic acid to a more reactive acyl chloride intermediate.

Step-by-Step Protocol:

Preparation of 3,5-Dinitrobenzoyl Chloride: 3,5-Dinitrobenzoic acid is refluxed with an excess

of thionyl chloride (SOCl₂) for approximately 2 hours. The excess thionyl chloride is then

removed by distillation under reduced pressure to yield crude 3,5-dinitrobenzoyl chloride.

Esterification: The freshly prepared 3,5-dinitrobenzoyl chloride is dissolved in a suitable

solvent, and n-butanol is added to the solution. The reaction mixture is then refluxed for

several hours to ensure complete esterification[2].
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Work-up and Purification: After cooling to room temperature, the reaction mixture is washed

with water to remove any unreacted starting materials and byproducts. The organic layer is

then separated, dried, and the solvent is evaporated to yield the crude n-butyl 3,5-
dinitrobenzoate.

Crystallization: Single crystals suitable for X-ray diffraction are obtained by slow evaporation

of a methanol solution of the purified product at room temperature[1]. Colorless, prismatic

crystals are typically formed over a period of several days[1][2].

Causality Behind Experimental Choices: The conversion of 3,5-dinitrobenzoic acid to its acyl

chloride derivative significantly increases the electrophilicity of the carbonyl carbon, making it

more susceptible to nucleophilic attack by the hydroxyl group of n-butanol. This enhances the

reaction rate and overall yield of the esterification. The choice of methanol as the crystallization

solvent is based on the solubility profile of the compound, allowing for the slow and ordered

growth of high-quality single crystals.

X-ray Data Collection and Structure Refinement
The crystallographic data for n-butyl 3,5-dinitrobenzoate was collected using a single-crystal

X-ray diffractometer.

Experimental Workflow Diagram:
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Caption: Experimental workflow for the crystal structure determination of n-butyl 3,5-
dinitrobenzoate.

The crystal data was collected at a temperature of 273(2) K using Mo Kα radiation (λ = 0.71073

Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².
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All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in

geometrically calculated positions and refined using a riding model.

Results and Discussion
The single-crystal X-ray diffraction analysis of n-butyl 3,5-dinitrobenzoate provides a detailed

insight into its molecular geometry and crystal packing.

Crystallographic Data
The key crystallographic parameters for n-butyl 3,5-dinitrobenzoate are summarized in the

table below.

Parameter Value

Chemical Formula C₁₁H₁₂N₂O₆

Formula Weight 268.23 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 9.681 (3)

b (Å) 5.8632 (17)

c (Å) 22.164 (6)

β (°) 90.826 (5)

Volume (Å³) 1257.9 (6)

Z 4

Calculated Density (Mg/m³) 1.416

Temperature (K) 273 (2)

Radiation Mo Kα (λ = 0.71073 Å)

Data sourced from Li et al. (2005)[1].
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Molecular Structure and Conformation
The molecule of n-butyl 3,5-dinitrobenzoate consists of a central benzene ring substituted

with two nitro groups at the 3 and 5 positions and a butyl ester group at the 1 position.

Molecular Structure Diagram:

Caption: Molecular structure of n-butyl 3,5-dinitrobenzoate.

A significant feature of the molecular structure is its near planarity, with the exception of the n-

butyl chain. The non-hydrogen atoms of the dinitrobenzoate moiety lie approximately in a single

plane, with a root-mean-square deviation of 0.0792 Å[1]. The alkyl chain, however, is not in an

extended conformation and lies out of this plane. This is evidenced by the torsion angles of

64.4 (3)° for O1—C8—C9—C10 and 176.2 (3)° for C8—C9—C10—C11[1].

The bond lengths and angles within the molecule are within the expected ranges for this type of

compound[1]. The two nitro groups are slightly twisted out of the plane of the benzene ring.

Intermolecular Interactions and Crystal Packing
The crystal packing of n-butyl 3,5-dinitrobenzoate is characterized by the absence of strong

intermolecular interactions, such as classical hydrogen bonds or significant π-π stacking. The

molecules are arranged in a way that there are no unusual intermolecular contacts[1]. This is in

contrast to some other dinitrobenzoate derivatives where C-H···O interactions play a role in

stabilizing the crystal lattice[2]. The lack of strong directional interactions suggests that the

crystal packing is primarily governed by van der Waals forces.

Conclusion
The crystal structure of n-butyl 3,5-dinitrobenzoate has been successfully determined by

single-crystal X-ray diffraction. The molecule adopts a largely planar conformation for the

dinitrobenzoate fragment, with a non-extended butyl chain. The crystal packing is relatively

simple, dominated by non-specific van der Waals interactions. This detailed structural

information provides a solid foundation for understanding the physicochemical properties of this

compound and can be utilized in the design of new materials and therapeutic agents based on

the 3,5-dinitrobenzoate scaffold. The data presented in this guide is crucial for computational
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modeling studies and for establishing a clearer structure-property relationship for this class of

compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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